molecular formula C15H18N2 B13937246 Phenethyl(2-pyridin-2-ylethyl)amine CAS No. 218144-88-8

Phenethyl(2-pyridin-2-ylethyl)amine

Cat. No.: B13937246
CAS No.: 218144-88-8
M. Wt: 226.32 g/mol
InChI Key: PRDSRVPZBXXDSS-UHFFFAOYSA-N
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Description

Phenethyl(2-pyridin-2-ylethyl)amine is an organic compound with the molecular formula C15H18N2 It is a derivative of phenethylamine, where the phenyl ring is substituted with a pyridin-2-ylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenethyl(2-pyridin-2-ylethyl)amine typically involves the reaction of phenethylamine with 2-bromoethylpyridine under basic conditions. The reaction is carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

Phenethyl(2-pyridin-2-ylethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Various nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

Phenethyl(2-pyridin-2-ylethyl)amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenethyl(2-pyridin-2-ylethyl)amine involves its interaction with various molecular targets, including receptors and enzymes. The compound can bind to neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity. Additionally, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in the brain. These interactions contribute to its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A simple amine with a phenyl ring, known for its stimulant and psychoactive properties.

    2-Phenylethylamine: Similar to phenethylamine but with a different substitution pattern on the phenyl ring.

    2-(2-Pyridyl)ethylamine: A compound with a pyridine ring substituted at the 2-position, similar to Phenethyl(2-pyridin-2-ylethyl)amine.

Uniqueness

This compound is unique due to the presence of both phenethylamine and pyridine moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

218144-88-8

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

2-phenyl-N-(2-pyridin-2-ylethyl)ethanamine

InChI

InChI=1S/C15H18N2/c1-2-6-14(7-3-1)9-12-16-13-10-15-8-4-5-11-17-15/h1-8,11,16H,9-10,12-13H2

InChI Key

PRDSRVPZBXXDSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCCC2=CC=CC=N2

Origin of Product

United States

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